molecular formula C14H14ClNO3S B4523582 4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide

4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide

Cat. No.: B4523582
M. Wt: 311.8 g/mol
InChI Key: DJNCKMAWBNRZNS-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0382922 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development and Mode of Action

Research into benzenesulfonamide derivatives has led to the development of potent herbicides, such as chlorsulfuron, which exhibits selective toxicity towards weeds in cereal crops. This selectivity is attributed to the ability of target crops to metabolize the herbicide into inactive forms, a mechanism that is foundational to the herbicide's effectiveness. The metabolic pathways involve the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, showcasing the compound's role in agricultural chemistry (Sweetser, Schow, & Hutchison, 1982).

Pharmaceutical Applications

Benzenesulfonamide derivatives have been identified as promising candidates in pharmaceutical research, particularly as receptor antagonists. For example, SB-399885 is highlighted for its high affinity and selectivity towards 5-HT6 receptors, demonstrating potential in enhancing cognitive functions in animal models. This suggests applications in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Molecular Structure and Crystal Engineering

The influence of substituents on the conformation and crystal packing of arylsulfonamide derivatives has been a subject of study, revealing insights into the molecular interactions that govern the assembly of these compounds in the solid state. Such research underscores the relevance of these derivatives in designing materials with specific crystallographic properties (de Castro et al., 2013).

Photodynamic Therapy and Photosensitizing Agents

Advancements in photodynamic therapy for cancer treatment have benefited from the development of new photosensitizers based on benzenesulfonamide derivatives. These compounds exhibit high singlet oxygen quantum yields, a critical parameter for the effectiveness of photodynamic therapy. Their properties make them suitable for applications in medical treatments targeting cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Biological Activities

The synthetic versatility of benzenesulfonamide derivatives allows for the creation of compounds with significant biological activities, including enzyme inhibition. Studies have shown that certain derivatives can act as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This highlights the potential for developing new therapeutic agents based on these chemical structures (Gul et al., 2016).

Properties

IUPAC Name

4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-19-10-11-3-2-4-13(9-11)16-20(17,18)14-7-5-12(15)6-8-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCKMAWBNRZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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